molecular formula C8H5F4NO2 B1441837 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene CAS No. 1262413-56-8

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

Cat. No. B1441837
M. Wt: 223.12 g/mol
InChI Key: GIKRGEUVGUHLTQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Nucleophilic Aromatic Substitution

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene and its derivatives are involved in the synthesis of various organic compounds. The compound has been used in nucleophilic aromatic substitution reactions, where the fluorine atom is substituted with different nucleophiles, leading to novel derivatives. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, has been synthesized by various methods and subjected to nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles (Ajenjo et al., 2016).

Analytical Applications in Wine Quality Control

In analytical chemistry, derivatives of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene are used as derivatization reagents. For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, a closely related compound, has been utilized for precolumn derivatization of biogenic amines in wines, aiding in their chromatographic determination. This method demonstrates high accuracy and repeatability, contributing significantly to the control of wine quality (Jastrzębska et al., 2016).

Application in Liquid Crystal Technology

The compound also finds applications in the field of liquid crystals. Derivatives of this compound, especially those with fluoro-substitutions, have been used to synthesize various liquid crystals. The phase transition temperatures and enthalpies of these materials have been studied extensively, with the fluoro-substituted derivatives showing specific mesomorphic properties (Dabrowski et al., 1995).

Development of Soluble Fluoro-Polyimides

In polymer science, soluble fluoro-polyimides have been synthesized using 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, a compound structurally similar to 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene. These polyimides exhibit excellent thermal stability and hygrothermal stability, making them valuable in various industrial applications (Xie et al., 2001).

Fluorination of Aromatic Compounds

This compound is also used in studies related to the fluorination of aromatic compounds. Research on fluorination techniques, such as using xenon difluoride in the presence of boron trifluoride etherate, provides insights into the efficient production of fluorinated aromatic compounds, including derivatives of nitro-benzene (Fedorov et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-2-1-6(13(14)15)3-5(7)4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKRGEUVGUHLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Leas - 2020 - digitalcommons.unmc.edu
Schistosomiasis, also known as “snail fever,” is both an acute and chronic disease spread by trematode flukes from the tropical parasitic worm genus Schistosoma. The flukes are …
Number of citations: 0 digitalcommons.unmc.edu

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